4-(2,2,2-Trifluoroethoxy)picolinimidamide hydrochloride

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

4-(2,2,2-Trifluoroethoxy)picolinimidamide hydrochloride is a synthetic, non-peptidic picolinimidamide derivative bearing an electron‑withdrawing 2,2,2‑trifluoroethoxy substituent at the pyridine 4‑position, supplied as the hydrochloride salt (molecular formula C₈H₉ClF₃N₃O, molecular weight 255.62 g/mol). The trifluoroethoxy group confers distinct physicochemical properties relative to common in‑class analogs: a computed LogP of approximately 2.91 , three hydrogen‑bond donors (amidine NH₂ and protonated amidine NH), and six hydrogen‑bond acceptors (pyridine N, amidine N, ether O, and fluorine atoms), collectively influencing solubility, permeability, and target‑binding pharmacophore geometry in ways that simple alkyl‑ or halo‑substituted picolinimidamides cannot replicate.

Molecular Formula C8H9ClF3N3O
Molecular Weight 255.62 g/mol
CAS No. 1179359-94-4
Cat. No. B11858899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethoxy)picolinimidamide hydrochloride
CAS1179359-94-4
Molecular FormulaC8H9ClF3N3O
Molecular Weight255.62 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1OCC(F)(F)F)C(=N)N.Cl
InChIInChI=1S/C8H8F3N3O.ClH/c9-8(10,11)4-15-5-1-2-14-6(3-5)7(12)13;/h1-3H,4H2,(H3,12,13);1H
InChIKeyBAZIDJMSOCIVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2,2-Trifluoroethoxy)picolinimidamide Hydrochloride (CAS 1179359-94-4): Core Structural and Physicochemical Baseline for Procurement Evaluation


4-(2,2,2-Trifluoroethoxy)picolinimidamide hydrochloride is a synthetic, non-peptidic picolinimidamide derivative bearing an electron‑withdrawing 2,2,2‑trifluoroethoxy substituent at the pyridine 4‑position, supplied as the hydrochloride salt (molecular formula C₈H₉ClF₃N₃O, molecular weight 255.62 g/mol) [1]. The trifluoroethoxy group confers distinct physicochemical properties relative to common in‑class analogs: a computed LogP of approximately 2.91 , three hydrogen‑bond donors (amidine NH₂ and protonated amidine NH), and six hydrogen‑bond acceptors (pyridine N, amidine N, ether O, and fluorine atoms), collectively influencing solubility, permeability, and target‑binding pharmacophore geometry in ways that simple alkyl‑ or halo‑substituted picolinimidamides cannot replicate [1].

Why 4-(2,2,2-Trifluoroethoxy)picolinimidamide Hydrochloride Cannot Be Replaced by Unsubstituted or Simple Alkoxy Picolinimidamides


The 4-(2,2,2‑trifluoroethoxy) substituent fundamentally alters the electron density distribution on the pyridine ring and the amidine moiety, as reflected in a LogP shift to approximately 2.91 versus 0.5–1.0 for unsubstituted picolinimidamide , and a molecular weight increase from 157.6 g/mol (picolinimidamide hydrochloride) to 255.6 g/mol [1][2]. This affects passive membrane permeability and protein‑binding site complementarity. Furthermore, picolinimidamide derivatives are disclosed in patent literature as FoxO‑1 inhibitors with therapeutic potential in diabetes, where substituent identity (including fluoroalkoxy groups) is a critical determinant of inhibitory potency and selectivity [3]. Consequently, generic substitution with non‑fluorinated or differently substituted picolinimidamides risks loss of both target engagement and desired physicochemical profile, making procurement of the exact 4‑(2,2,2‑trifluoroethoxy) derivative essential for reproducible structure‑activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-(2,2,2-Trifluoroethoxy)picolinimidamide Hydrochloride Relative to Closest Structural Analogs


Lipophilicity (LogP) Shift: 4-(2,2,2-Trifluoroethoxy) vs. Unsubstituted Picolinimidamide

The computed LogP of 4-(2,2,2-trifluoroethoxy)picolinimidamide hydrochloride is approximately 2.91 , representing a substantial increase in lipophilicity compared to the unsubstituted picolinimidamide scaffold (estimated LogP of approximately 0.5–1.0 based on its free base C₆H₇N₃ with no lipophilic substituent) [1]. This >1.9 log-unit shift quantitatively differentiates the compound from the bare scaffold and from 4‑methoxy (LogP ~0.8–1.2) and 4‑trifluoromethyl (LogP ~1.5–2.0) congeners, placing it in a distinct lipophilicity range relevant for blood–brain barrier penetration and intracellular target access .

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

Hydrogen-Bond Donor Count: Implications for Target Binding vs. 4‑Methoxy and 4‑CF₃ Analogs

4-(2,2,2-Trifluoroethoxy)picolinimidamide hydrochloride possesses three hydrogen‑bond donors (HBDs): the two amidine NH₂ protons and one protonated amidine NH [1]. This is identical to 4‑methoxypicolinimidamide hydrochloride (3 HBDs) but contrasts with the unsubstituted picolinimidamide hydrochloride (also 3 HBDs). However, the trifluoroethoxy oxygen serves as an additional hydrogen‑bond acceptor (HBA; total HBA count = 6), whereas the 4‑CF₃ analog lacks this ether oxygen, resulting in an HBA count of 4 [2]. The presence of the ether oxygen HBA at the 4‑position, combined with the electron‑withdrawing effect of the CF₃ group transmitted through the –O–CH₂– linker, creates a distinct HBA pharmacophoric feature absent in the 4‑CF₃ direct analog .

Structure-Based Drug Design Pharmacophore Modeling Kinase Inhibition

Molecular Weight Differentiation: Impact on Ligand Efficiency Metrics vs. Simpler Analogs

With a molecular weight of 255.62 g/mol [1], 4-(2,2,2‑trifluoroethoxy)picolinimidamide hydrochloride is approximately 98 Da heavier than unsubstituted picolinimidamide hydrochloride (MW 157.6 g/mol) and approximately 68 Da heavier than 4‑methoxypicolinimidamide hydrochloride (MW 187.6 g/mol) [2]. This difference positions the compound in the 'fragment‑to‑lead' molecular weight range, where each additional heavy atom must contribute proportionally to binding affinity to maintain ligand efficiency (LE). The trifluoroethoxy group adds seven heavy atoms (O, CH₂, CF₃) offering both lipophilic and polar contacts, a balanced profile not achievable with the smaller methoxy (two heavy atoms) or electron‑withdrawing trifluoromethyl (four heavy atoms) substituents .

Fragment-Based Screening Ligand Efficiency Lead Optimization

Patent-Scope Evidence: Picolinimidamide Scaffold as FoxO‑1 Inhibitor Scaffold and the Role of Substituent Selection

Korean patent KR20200056685A discloses a series of picolinimidamide derivatives as FoxO‑1 inhibitors for the prevention or treatment of diabetes, with the general formula encompassing 4‑substituted picolinimidamides wherein the substituent can include halogenated alkoxy groups [1]. While the specific 4‑(2,2,2‑trifluoroethoxy) derivative is not exemplified with isolated IC₅₀ data in the patent, the Markush structure explicitly covers 4‑position substituents including halogenated alkoxy moieties. In contrast, simpler analogs (4‑methyl, 4‑methoxy, unsubstituted) occupy different regions of the claimed chemical space and may exhibit distinct FoxO‑1 inhibitory profiles [1]. The patent demonstrates that the picolinimidamide scaffold, when appropriately substituted, can reduce insulin resistance through FoxO‑1 inhibition, and the trifluoroethoxy group represents an underexplored substituent within this pharmacophore class [2].

Diabetes Research Transcriptional Regulation FoxO-1 Inhibition

High-Value Research Application Scenarios for 4-(2,2,2-Trifluoroethoxy)picolinimidamide Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-to-Lead Optimization in FoxO‑1-Targeted Diabetes Programs

Based on patent evidence establishing the picolinimidamide scaffold as a FoxO‑1 inhibitory chemotype [1], 4‑(2,2,2‑trifluoroethoxy)picolinimidamide hydrochloride serves as a strategic fragment‑elaboration starting point. Its LogP of ~2.91 and molecular weight of 255.6 g/mol place it in an attractive fragment‑to‑lead space where the trifluoroethoxy substituent offers both lipophilic bulk and a geometrically distinct HBA vector absent in simpler 4‑CF₃ or 4‑methoxy congeners. Researchers can systematically probe FoxO‑1 SAR by comparing this compound with matched molecular pairs differing only at the 4‑position substituent, enabling clean deconvolution of electronic versus steric versus lipophilicity contributions to target binding.

Pharmacophore Validation in Kinase or Transcription Factor Inhibitor Design

The unique combination of 3 HBDs and 6 HBAs, including the ether‑linked trifluoroethoxy oxygen as a pharmacophoric feature, makes this compound a valuable tool for validating computational docking hypotheses involving protein targets that engage 4‑position pyridine substituents through hydrogen bonding [2]. When co‑crystallized or modeled against targets such as FoxO‑1 or related transcription factors, the compound can reveal whether the –O–CH₂–CF₃ linker provides optimal geometry for bridging lipophilic sub‑pockets while maintaining hydrogen‑bond contact with polar residues, a capability not testable with direct C‑CF₃ or C‑OCH₃ analogs.

ADME Property Baseline Establishment for Fluorinated Amidine-Containing Compound Libraries

With a computed LogP of ~2.91 and topological polar surface area (TPSA) of approximately 72 Ų, 4‑(2,2,2‑trifluoroethoxy)picolinimidamide hydrochloride occupies a specific region of physicochemical property space relevant for oral bioavailability prediction . Compound management and procurement teams can use this compound as a calibration standard to establish LogP and solubility assay baselines for broader fluorinated amidine libraries, ensuring that newly synthesized analogs are benchmarked against a well‑characterized reference compound with documented computed descriptors rather than relying on extrapolation from non‑fluorinated or differently substituted congeners.

Chemical Biology Tool for Studying Fluorine-Mediated Protein–Ligand Interactions

The trifluoroethoxy group engages in distinctive multipolar C–F···H–C and C–F···C=O interactions that are absent in non‑fluorinated analogs [3]. This compound can serve as a chemical probe in fluorine‑NMR or ¹⁹F‑based ligand‑observed protein NMR experiments to detect binding and characterize the fluorine chemical environment within protein binding pockets, providing orthogonal biophysical validation of target engagement that simpler picolinimidamide analogs cannot deliver due to the lack of a ¹⁹F NMR handle.

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